molecular formula C12H13BrN6O2S B15133206 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B15133206
M. Wt: 385.24 g/mol
InChI Key: BHMOXDYTOYQDBU-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyrimidinylsulfanyl ethyl side chain attached to a dihydropurine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the purine ring.

    Methylation: Addition of the methyl group to the purine core.

    Thioether Formation: Attachment of the pyrimidinylsulfanyl ethyl side chain.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce a variety of functional groups.

Scientific Research Applications

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione include other brominated purines, methylated purines, and purines with thioether side chains.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H13BrN6O2S

Molecular Weight

385.24 g/mol

IUPAC Name

8-bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C12H13BrN6O2S/c1-18-8-7(9(20)17-12(18)21)19(10(13)16-8)5-6-22-11-14-3-2-4-15-11/h2-4,7-8H,5-6H2,1H3,(H,17,20,21)

InChI Key

BHMOXDYTOYQDBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC=CC=N3

Origin of Product

United States

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